diethyl 1H-indole-2,5-dicarboxylate
Overview
Description
Diethyl 1H-indole-2,5-dicarboxylate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.27 . It is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of diethyl 1H-indole-2,5-dicarboxylate consists of a central indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. Attached to this indole ring are two ester functional groups, which consist of a carbonyl group (C=O) and an ether group (R-O-R’) .Chemical Reactions Analysis
While specific chemical reactions involving diethyl 1H-indole-2,5-dicarboxylate are not available, indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions at the C3 position of the indole ring .Physical And Chemical Properties Analysis
Diethyl 1H-indole-2,5-dicarboxylate is a solid substance . It should be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Medicinal Chemistry Precursor
This compound serves as a precursor in the synthesis of various medicinal chemistry applications. For instance, indole derivatives have been used in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors .
Anti-HIV Agents
Indole derivatives have been reported to show potential in anti-HIV treatments. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to explore their efficacy against HIV-1 .
Cancer Treatment
The application of indole derivatives in cancer treatment has been a subject of increasing interest. These compounds are being studied for their potential to treat cancer cells due to their various biologically vital properties .
Antimicrobial Activity
Indoles, both natural and synthetic, are known for their antimicrobial properties. They are researched for their effectiveness against a range of microbes, contributing to the development of new antimicrobial agents .
Treatment of Disorders
Indole derivatives are also being explored for their potential in treating different types of disorders in the human body, including neurological disorders .
Photochemical Synthesis
Indole derivatives like diethyl 1H-indole-2,5-dicarboxylate have found uses in photochemical synthesis processes. For example, they have been utilized in the photochemical synthesis of tricyclic aziridines .
Multifaceted Applications
In a comprehensive study, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a related compound, demonstrated multifaceted applications and potential across various sectors which could be indicative of similar potentials for diethyl 1H-indole-2,5-dicarboxylate .
Safety and Hazards
This compound is associated with certain safety hazards. It has been labeled with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Mechanism of Action
Target of Action
Diethyl 1H-indole-2,5-dicarboxylate, also known as 5-ethoxycarbonylindole-2-carboxylic acid ethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes caused by diethyl 1H-indole-2,5-dicarboxylate are yet to be elucidated.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties could impact the compound’s bioavailability and therapeutic potential.
Result of Action
Indole derivatives are known to have diverse biological activities
properties
IUPAC Name |
diethyl 1H-indole-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFLIZMMNNHRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576011 | |
Record name | Diethyl 1H-indole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1H-indole-2,5-dicarboxylate | |
CAS RN |
127221-02-7 | |
Record name | Diethyl 1H-indole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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